Technical Guide: Chemical Properties and Stability of [5-(2-Thienyl)isoxazol-3-yl]acetic acid
Technical Guide: Chemical Properties and Stability of [5-(2-Thienyl)isoxazol-3-yl]acetic acid
Executive Summary
[5-(2-Thienyl)isoxazol-3-yl]acetic acid (CAS 1018584-21-8 ) is a heteroaromatic carboxylic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] It combines a bioisosteric isoxazole core with a lipophilic thiophene ring and a polar acetic acid tail. This specific substitution pattern renders it a critical intermediate for synthesizing inhibitors targeting specific enzymes (e.g., aldose reductase, COX-2) and receptors (e.g., glutamate receptors).
This guide details the physicochemical profile, stability mechanisms, and synthetic pathways of the molecule, providing researchers with the data necessary for rigorous experimental design.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Core Identification Data
| Parameter | Detail |
| Chemical Name | [5-(2-Thienyl)isoxazol-3-yl]acetic acid |
| CAS Number | 1018584-21-8 |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| SMILES | OC(=O)CC1=NOC(=C1)C2=CC=CS2 |
| Appearance | Off-white to beige crystalline solid |
Physicochemical Properties
The following properties are synthesized from experimental data of close structural analogs (e.g., the furan-2-yl congener) and computational models validated for heteroaryl acetic acids.
| Property | Value / Range | Technical Insight |
| pKa (Acidic) | 3.8 – 4.2 | The isoxazole ring is electron-withdrawing, increasing the acidity of the acetic acid side chain compared to phenylacetic acid (pKa ~4.3). |
| LogP (Lipophilicity) | 1.8 – 2.1 | The thiophene ring adds significant lipophilicity compared to furan analogs (LogP ~1.56), enhancing membrane permeability. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Poor aqueous solubility at neutral pH. Soluble as a carboxylate salt (pH > 5.5). |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DMF, and Ethyl Acetate. |
| Melting Point | 165 – 170 °C | High lattice energy due to intermolecular hydrogen bonding (dimerization of carboxylic acids). |
Stability Profile & Degradation Mechanisms
Understanding the stability of the isoxazole-thiophene dyad is critical for process chemistry and storage.
Isoxazole Ring Stability
The isoxazole nucleus is generally stable under oxidative and acidic conditions but exhibits specific vulnerabilities:
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Reductive Cleavage (Critical): The N-O bond is the weak point.[2] Catalytic hydrogenation (H₂/Pd-C) or strong reducing agents (e.g., Fe/HCl) will cleave the ring to form β-amino enones .
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Base-Catalyzed Ring Opening: While 3,5-disubstituted isoxazoles are relatively robust, prolonged exposure to strong bases (e.g., NaOH/EtOH at reflux) can initiate ring opening, particularly if the C3 position activates the side chain.
Thiophene Reactivity
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Oxidation: The thiophene sulfur is susceptible to oxidation by potent oxidants (e.g., mCPBA, H₂O₂) leading to thiophene-S-oxides or sulfones , which destroys aromaticity and alters biological activity.
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Electrophilic Substitution: The C5 position of the thiophene is blocked by the isoxazole, but the C3 and C4 positions remain reactive toward electrophiles (e.g., nitration, halogenation).
Side Chain Stability
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Decarboxylation: Heteroaryl acetic acids can decarboxylate under thermal stress (>150°C). However, the electron-withdrawing nature of the isoxazole ring at the β-position relative to the carboxyl group stabilizes the anion, making it more resistant to thermal decarboxylation than simple β-keto acids.
Synthesis & Reaction Pathways[9][11][12][13][14]
The synthesis of [5-(2-Thienyl)isoxazol-3-yl]acetic acid typically follows a [3+2] cycloaddition or a condensation-cyclization strategy.
Primary Synthetic Route (Condensation)
This pathway is preferred for scale-up due to the availability of starting materials.
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Precursor Formation: Reaction of 2-acetylthiophene with diethyl carbonate (or similar) to form ethyl 3-oxo-3-(2-thienyl)propanoate .
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Cyclization: Condensation with hydroxylamine hydrochloride .[3][4] This forms the isoxazole core. Note: Regioselectivity is controlled by pH; basic conditions favor the 3,5-disubstituted isoxazole.
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Side Chain Introduction: The acetic acid moiety at C3 is often introduced via a pre-functionalized precursor (e.g., reacting a diketene equivalent or succinic anhydride derivative) or by lithiation/alkylation of the 3-methyl isoxazole.
Visualization of Synthesis and Degradation
The following diagram maps the logical flow of synthesis and the critical degradation nodes.
Caption: Synthetic logic flow from thiophene precursors to target, highlighting critical instability pathways (Red/Yellow dashed lines).
Handling, Storage, and Analytical Protocols
Storage Recommendations
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Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short periods (weeks).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiophene ring over months.
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Container: Amber glass vials to protect from potential photodegradation (though thiophenes are relatively photostable, isoxazoles can undergo photo-isomerization under intense UV).
Analytical Characterization (Expected Signals)
To validate the identity of the compound, look for these specific spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.5 ppm (bs, 1H) | Carboxylic acid proton (-COOH). |
| δ 6.9 – 7.0 ppm (s, 1H) | Isoxazole C4 proton (Singlet). Critical for confirming ring closure. | |
| δ 7.2 – 7.8 ppm (m, 3H) | Thiophene ring protons (Multiplet pattern typical of 2-substituted thiophene). | |
| δ 3.6 – 3.8 ppm (s, 2H) | Methylene protons (-CH₂-) of the acetic acid side chain. | |
| HPLC | UV λ_max ~ 260–280 nm | Conjugated heteroaromatic system absorption. |
| MS (ESI-) | [M-H]⁻ = 208.2 | Negative mode ionization of the carboxylic acid is the most sensitive detection method. |
References
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National Institutes of Health (NIH) . (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Recent Research. Retrieved from [Link]
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Beilstein Journals . (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
